2-Amino-6-(trifluoromethyl)pyridine-4-acetonitrile
Description
Properties
IUPAC Name |
2-[2-amino-6-(trifluoromethyl)pyridin-4-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)6-3-5(1-2-12)4-7(13)14-6/h3-4H,1H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFQHECEZMMDFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501228399 | |
| Record name | 2-Amino-6-(trifluoromethyl)-4-pyridineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501228399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227582-13-9 | |
| Record name | 2-Amino-6-(trifluoromethyl)-4-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227582-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-(trifluoromethyl)-4-pyridineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501228399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthesis Approach
The synthesis of pyridine derivatives typically starts with a pyridine ring, which is then modified through various chemical reactions. For 2-Amino-6-(trifluoromethyl)pyridine-4-acetonitrile , one might consider the following general steps:
- Halogenation : Introduce a halogen (e.g., chlorine or bromine) into the pyridine ring at specific positions.
- Trifluoromethylation : Introduce a trifluoromethyl group (-CF3) into the pyridine ring, often using reagents like trifluoromethyl iodide or trifluoromethyl copper.
- Amination : Replace a halogen with an amino group (-NH2) using ammonia or amines.
- Cyanation : Introduce a cyano group (-CN) into the pyridine ring, typically using cyanide salts.
Reaction Conditions
Reaction conditions for similar pyridine derivatives often involve:
- Temperature : Between 100°C to 200°C.
- Reaction Time : From 2 to 24 hours.
- Solvents : Hydrophilic ethers like tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-Me-THF).
Data Table: General Synthesis Conditions
| Reaction Step | Reagents | Conditions | Product |
|---|---|---|---|
| Halogenation | Halogen (Cl, Br) | High temperature, acidic conditions | Halogenated Pyridine |
| Trifluoromethylation | Trifluoromethyl reagents | Low to moderate temperature, basic conditions | Trifluoromethylated Pyridine |
| Amination | Ammonia or amines | Moderate temperature, hydrophilic ether solvent | Aminopyridine |
| Cyanation | Cyanide salts | Moderate temperature, polar solvents | Cyanopyridine |
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(trifluoromethyl)pyridine-4-acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and coupling agents like palladium catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development and Mechanism of Action
The compound is often utilized as an intermediate in the synthesis of various pharmaceutical agents. Trifluoromethylpyridine derivatives, including 2-amino-6-(trifluoromethyl)pyridine-4-acetonitrile, are known for their role in developing drugs targeting specific biological pathways. For instance, studies have shown that trifluoromethylpyridines can act as potent inhibitors of certain enzymes, such as cyclin-dependent kinases (CDK), which are crucial in cell cycle regulation and cancer treatment .
1.2 Case Study: CDK Inhibition
A notable case study involves the design of a series of 2-amino-pyridine derivatives that demonstrated high affinity for CDK8 and CDK19, with IC50 values in the nanomolar range. This highlights the potential of this compound as a scaffold for developing selective CDK inhibitors .
Agrochemical Applications
2.1 Herbicides and Pesticides
The compound serves as a key intermediate in the synthesis of agrochemicals, particularly herbicides and pesticides. Trifluoromethyl groups enhance the biological activity and environmental stability of these compounds. Research indicates that derivatives of trifluoromethylpyridines can exhibit significant herbicidal activity against various weed species, making them valuable in agricultural practices .
2.2 Case Study: Herbicide Efficacy
In a comparative study of different trifluoromethylpyridine derivatives, this compound showed promising results in terms of efficacy and selectivity against target weeds while minimizing damage to crops . This underscores its potential use in formulating new herbicides.
Mechanism of Action
The mechanism of action of 2-Amino-6-(trifluoromethyl)pyridine-4-acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the amino group’s ability to form hydrogen bonds, enables the compound to bind to its targets with high affinity, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Positional Effects: The trifluoromethyl group at position 6 in the target compound vs.
- Core Heterocycle : Pyridine vs. pyrimidine (as in ) influences electron deficiency; pyrimidine’s dual nitrogen atoms enhance polarity and hydrogen-bonding capacity.
- Functional Group Differences: Acetonitrile (-CH₂CN) vs. methanol (-CH₂OH) introduces distinct electronic profiles. The nitrile group’s strong electron-withdrawing nature may enhance metabolic stability compared to hydroxyl groups .
Notes
- Limitations: Direct toxicological data for the target compound are scarce; inferences are drawn from structurally related carcinogens .
- Synthetic Challenges : Positional isomerism (e.g., CF₃ at position 5 vs. 6) requires precise regioselective synthesis to avoid byproducts.
Biological Activity
2-Amino-6-(trifluoromethyl)pyridine-4-acetonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The presence of the trifluoromethyl group enhances its lipophilicity, thereby improving its ability to penetrate biological membranes and interact with various molecular targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a pyridine ring substituted with an amino group, a trifluoromethyl group, and an acetonitrile moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the biological activity of compounds by modulating their interaction with biological targets.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The trifluoromethyl group increases lipophilicity, allowing better membrane penetration. The amino group can form hydrogen bonds with biological macromolecules, influencing their function and leading to desired biological effects .
Antimicrobial Activity
Research has demonstrated that derivatives of 2-Amino-6-(trifluoromethyl)pyridine exhibit significant antimicrobial properties. For instance, one study reported that compounds containing this structure showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethyl group was crucial for enhancing antimicrobial potency .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus ATCC 25923 | 32 µg/mL |
| This compound | E. coli ATCC 1576 | 64 µg/mL |
Anticancer Activity
The compound has also been studied for its anticancer potential. In vitro studies showed that it exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines were reported to be significantly lower than those of standard chemotherapeutic agents, indicating potent anticancer activity .
Case Studies
- Antichlamydial Activity : A study evaluated the antichlamydial activity of compounds based on the structure of this compound. Results indicated that these compounds could impair the growth of Chlamydia trachomatis without affecting host cell viability, showcasing their potential as therapeutic agents against chlamydial infections .
- Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding interactions between this compound and various biological targets. These studies revealed that the compound binds effectively to target proteins involved in cancer cell proliferation and survival pathways .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 2-Amino-6-(trifluoromethyl)pyridine-4-acetonitrile, and how can side reactions be minimized?
- Methodology : Cyclocondensation of β-ketonitriles with amidines or urea derivatives under acidic conditions is commonly used for pyridine derivatives. For example, describes similar syntheses using trifluoroacetic acid as a catalyst to promote cyclization. To minimize side reactions (e.g., decomposition of the acetonitrile group), maintain strict temperature control (80–100°C) and inert atmospheres (N₂/Ar). Purification via column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures improves yield .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign signals for the pyridine ring protons (δ 7.2–8.5 ppm) and acetonitrile carbon (δ ~115–120 ppm). The trifluoromethyl group shows a distinct triplet in ¹⁹F NMR (δ -60 to -70 ppm) .
- IR Spectroscopy : Confirm the presence of C≡N (2250–2200 cm⁻¹) and NH₂ (3400–3300 cm⁻¹) groups.
- X-ray Crystallography : Resolve ambiguities in substituent positions (e.g., trifluoromethyl vs. acetonitrile orientation) using single-crystal data, as demonstrated for related pyridines in .
Q. How does solvent choice impact the compound’s stability during storage?
- Methodology : Polar aprotic solvents (e.g., DMSO, DMF) stabilize the acetonitrile group by reducing hydrolysis. Avoid aqueous or protic solvents, as they promote degradation. Store at -20°C under desiccation, with stability monitored via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. What mechanistic insights explain the electronic effects of the trifluoromethyl group on reactivity?
- Methodology : Use density functional theory (DFT) to calculate electron-withdrawing effects of the -CF₃ group. Compare frontier molecular orbitals (HOMO/LUMO) with non-fluorinated analogs. Experimental validation via Hammett substituent constants (σₚ) can correlate with reaction rates in nucleophilic aromatic substitution .
Q. How can contradictory spectral data (e.g., unexpected coupling in NMR) be resolved?
- Methodology :
- Variable Temperature NMR : Identify dynamic processes (e.g., rotational isomerism) by analyzing signal splitting at low temperatures.
- 2D NMR (COSY, HSQC) : Assign overlapping proton environments, particularly for NH₂ groups prone to exchange broadening .
- Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to track specific groups, as shown in for pyrimidine derivatives .
Q. What strategies optimize regioselectivity in functionalizing the pyridine ring?
- Methodology :
- Directed Metalation : Use directing groups (e.g., -NH₂) to control lithiation sites. For example, LDA (lithium diisopropylamide) at -78°C directs substitution to the 4-position .
- Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts selectively modify the 6-position, leveraging the trifluoromethyl group’s electronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
